Cas no 5345-87-9 (3-phenanthren-3-ylpropanehydrazide)

3-phenanthren-3-ylpropanehydrazide structure
5345-87-9 structure
Product Name:3-phenanthren-3-ylpropanehydrazide
CAS No:5345-87-9
MF:C17H16N2O
MW:264.321743965149
CID:1582430
PubChem ID:219939
Update Time:2025-04-21

3-phenanthren-3-ylpropanehydrazide Chemical and Physical Properties

Names and Identifiers

    • 3-phenanthren-3-ylpropanehydrazide
    • NSC1760
    • NCI1760
    • 3-[3]phenanthryl-propionic acid hydrazide
    • AC1L57TL
    • 3-(phenanthren-3-yl)propanehydrazide
    • NCIStruc2_000238
    • NCIStruc1_000108
    • CTK4J8075
    • 3-[3]Phenanthryl-propionsaeure-hydrazid
    • AC1Q5PVR
    • NSC1760; NCI1760; 3-[3]phenanthryl-propionic acid hydrazide; AC1L57TL; 3-(phenanthren-3-yl)propanehydrazide; NCIStruc2_000238; NCIStruc1_000108; CTK4J8075; 3-[3]Phenanthryl-propionsaeure-hydrazid; AC1Q5PVR;
    • NCGC00013013
    • 3-(3-phenanthryl)propanohydrazide
    • CCG-37778
    • NSC-1760
    • NCGC00096140-01
    • NCGC00013013-02
    • NCI60_001447
    • DTXSID70277343
    • 5345-87-9
    • CHEMBL1332504
    • 3-PHENANTHRENEPROPIONIC ACID, HYDRAZIDE
    • Inchi: 1S/C17H16N2O/c18-19-17(20)10-6-12-5-7-14-9-8-13-3-1-2-4-15(13)16(14)11-12/h1-5,7-9,11H,6,10,18H2,(H,19,20)
    • InChI Key: DWPVXPWVRGYTRD-UHFFFAOYSA-N
    • SMILES: O=C(CCC1C=CC2C=CC3C=CC=CC=3C=2C=1)NN

Computed Properties

  • Exact Mass: 264.12638
  • Monoisotopic Mass: 264.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.22
  • Boiling Point: 559.2°C at 760 mmHg
  • Flash Point: 292°C
  • Refractive Index: 1.695
  • PSA: 55.12
  • LogP: 4.00670
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